3-(1-(Trifluoromethyl)cyclopropyl)aniline
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Overview
Description
3-(1-(Trifluoromethyl)cyclopropyl)aniline is an organic compound with the molecular formula C10H10F3N. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety.
Preparation Methods
The synthesis of 3-(1-(Trifluoromethyl)cyclopropyl)aniline typically involves the introduction of the trifluoromethyl group to a cyclopropyl ring, followed by the attachment of the aniline group. One common method involves the use of trifluoromethylation reagents and cyclopropyl intermediates under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(1-(Trifluoromethyl)cyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions
Scientific Research Applications
3-(1-(Trifluoromethyl)cyclopropyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(Trifluoromethyl)cyclopropyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various receptors and enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
3-(1-(Trifluoromethyl)cyclopropyl)aniline can be compared with other similar compounds, such as:
3-(Trifluoromethyl)aniline: Lacks the cyclopropyl ring, which may result in different chemical and biological properties.
Cyclopropylamine derivatives:
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
3-[1-(trifluoromethyl)cyclopropyl]aniline |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(4-5-9)7-2-1-3-8(14)6-7/h1-3,6H,4-5,14H2 |
InChI Key |
QFSAMSSPGWUMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)C(F)(F)F |
Origin of Product |
United States |
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